

Application Note: Nitration of 1,3,5-Tri-tert-butylbenzene

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Compound of Interest

Compound Name: *2,4,6-Tri-tert-butylNitrobenzene*

Cat. No.: *B091260*

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Introduction

The nitration of aromatic compounds is a fundamental and extensively studied electrophilic aromatic substitution reaction critical in the synthesis of various chemical intermediates. 1,3,5-tri-tert-butylbenzene is a highly sterically hindered molecule, and its nitration presents an interesting case for examining the effects of bulky substituents on electrophilic substitution. The primary product of the mononitration of 1,3,5-tri-tert-butylbenzene is 1,3,5-tri-tert-butyl-2-nitrobenzene. This compound can serve as a precursor for further synthetic transformations. This application note provides a detailed protocol for the nitration of 1,3,5-tri-tert-butylbenzene. It is important to note that due to the steric hindrance, the reaction conditions, including the choice of nitrating agent, can significantly influence the outcome, with possibilities of ipso-nitration (replacement of a tert-butyl group) being reported under certain conditions[1].

Materials and Methods

Materials:

- 1,3,5-Tri-tert-butylbenzene (CAS: 1460-02-2)[2][3]
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Dichloromethane (CH_2Cl_2)

- Sodium Bicarbonate (NaHCO_3), saturated solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and crystallization

Experimental Protocol:

A common method for the nitration of aromatic compounds involves the use of a mixture of concentrated sulfuric acid and nitric acid[4][5].

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-tri-tert-butylbenzene (1 equivalent) in dichloromethane. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.
- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
- Addition of Nitrating Agent: Add the freshly prepared cold nitrating mixture dropwise to the stirred solution of 1,3,5-tri-tert-butylbenzene over a period of 30 minutes, ensuring the reaction temperature is maintained between 0-5 °C.
- Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

- **Work-up:** Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 1,3,5-tri-tert-butyl-2-nitrobenzene as a solid.

Results

The nitration of 1,3,5-tri-tert-butylbenzene yields the principal product 1,3,5-tri-tert-butyl-2-nitrobenzene. The physical and chemical properties of the product are summarized in the table below.

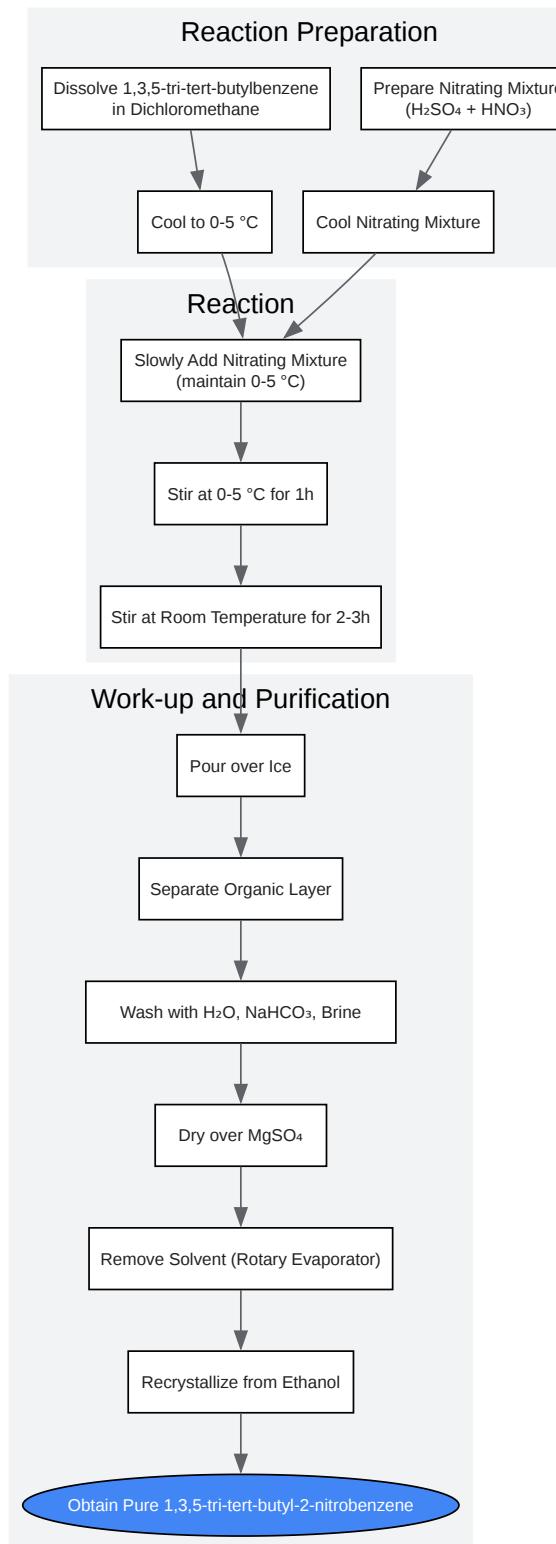
Property	Value	Reference
Product Name	1,3,5-Tri-tert-butyl-2-nitrobenzene	[6]
CAS Number	4074-25-3	[6]
Molecular Formula	C ₁₈ H ₂₉ NO ₂	[6]
Molecular Weight	291.43 g/mol	[6]
Appearance	Crystalline solid	[2]
Melting Point	205-206 °C	[6]

It has been noted that nitration with nitronium tetrafluoroborate (NO₂⁺BF₄⁻) in tetramethylene sulfone can also be employed and may lead to dealkylation as a side reaction[1]. The use of acetyl nitrate is another effective method for the nitration of certain activated aromatic systems, though its specific application to 1,3,5-tri-tert-butylbenzene is not detailed in the provided search results[7].

Visualizations

Experimental Workflow

Experimental Workflow for the Nitration of 1,3,5-Tri-tert-butylbenzene

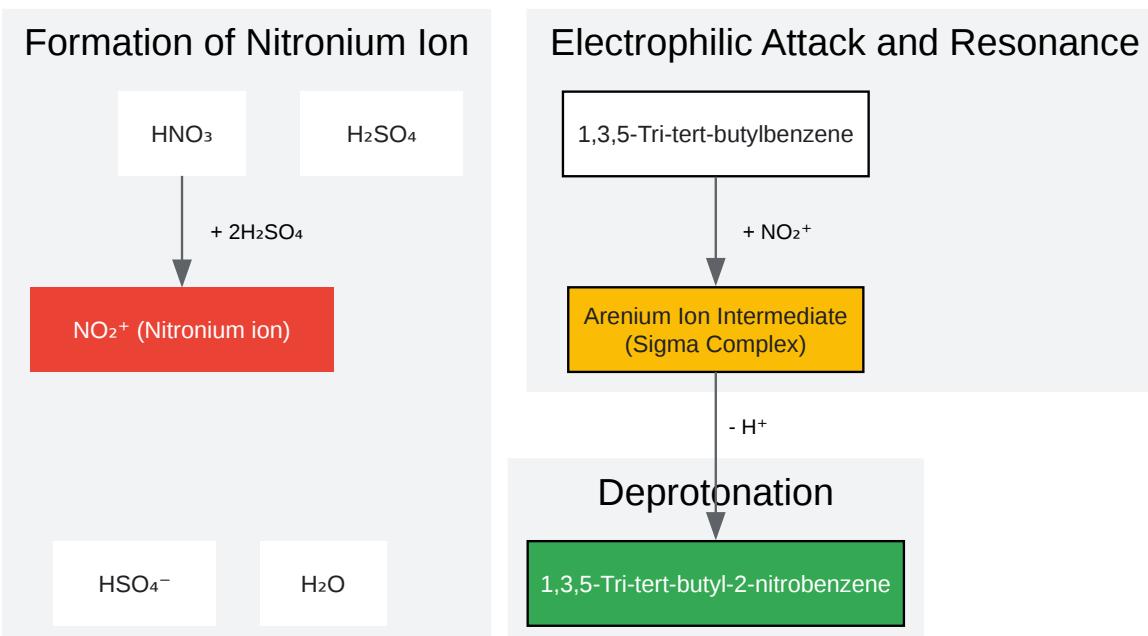


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Caption: Workflow diagram for the synthesis of 1,3,5-tri-tert-butyl-2-nitrobenzene.

Signaling Pathway (Reaction Mechanism)

Electrophilic Aromatic Substitution Mechanism



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Caption: Mechanism of electrophilic nitration of 1,3,5-tri-tert-butylbenzene.

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References

- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-Tri-tert-butylbenzene | 1460-02-2 [chemicalbook.com]

- 3. 1,3,5-Tri-tert-butylbenzene | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rushim.ru [rushim.ru]
- 5. US3927127A - Nitration process - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
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